Cas no 2171612-09-0 (5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid)

5-Ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a temporary protecting group for amine functionalities in peptide synthesis. The ethoxy and hydroxyl substituents enhance its solubility and reactivity, making it suitable for solid-phase peptide synthesis (SPPS) and other organic transformations. The Fmoc group is selectively removable under mild basic conditions, ensuring compatibility with acid-sensitive substrates. This compound is particularly valuable in the synthesis of complex peptides and modified amino acids, offering precise control over reaction pathways while minimizing side reactions. Its stability and versatility make it a reliable intermediate in pharmaceutical and biochemical research.
5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid structure
2171612-09-0 structure
Product name:5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid
CAS No:2171612-09-0
MF:C22H25NO6
Molecular Weight:399.43700671196
CID:6205402
PubChem ID:165523746

5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid
    • EN300-1300323
    • 5-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanoic acid
    • 2171612-09-0
    • インチ: 1S/C22H25NO6/c1-2-28-12-14(24)11-20(21(25)26)23-22(27)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20,24H,2,11-13H2,1H3,(H,23,27)(H,25,26)
    • InChIKey: GYGAJAROEJUTOA-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CC(COCC)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 399.16818752g/mol
  • 同位素质量: 399.16818752g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 29
  • 回転可能化学結合数: 10
  • 複雑さ: 533
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 105Ų

5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1300323-10.0g
5-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanoic acid
2171612-09-0
10g
$13504.0 2023-06-06
Enamine
EN300-1300323-50mg
5-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanoic acid
2171612-09-0
50mg
$1608.0 2023-09-30
Enamine
EN300-1300323-1.0g
5-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanoic acid
2171612-09-0
1g
$3139.0 2023-06-06
Enamine
EN300-1300323-0.1g
5-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanoic acid
2171612-09-0
0.1g
$2762.0 2023-06-06
Enamine
EN300-1300323-5000mg
5-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanoic acid
2171612-09-0
5000mg
$5553.0 2023-09-30
Enamine
EN300-1300323-2500mg
5-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanoic acid
2171612-09-0
2500mg
$3752.0 2023-09-30
Enamine
EN300-1300323-10000mg
5-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanoic acid
2171612-09-0
10000mg
$8234.0 2023-09-30
Enamine
EN300-1300323-0.5g
5-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanoic acid
2171612-09-0
0.5g
$3014.0 2023-06-06
Enamine
EN300-1300323-2.5g
5-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanoic acid
2171612-09-0
2.5g
$6155.0 2023-06-06
Enamine
EN300-1300323-500mg
5-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxypentanoic acid
2171612-09-0
500mg
$1838.0 2023-09-30

5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid 関連文献

5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acidに関する追加情報

Introduction to 5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic Acid (CAS No. 2171612-09-0)

5-Ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171612-09-0, represents a fascinating blend of structural complexity and potential biological activity. Its molecular structure incorporates several key functional groups, including an ethoxy group, a fluoren-9-ylmethoxycarbonyl moiety, and an amino group, which collectively contribute to its unique chemical properties and biological relevance.

The presence of the fluoren-9-ylmethoxycarbonyl group is particularly noteworthy, as it is often employed in medicinal chemistry for its ability to enhance the solubility and metabolic stability of bioactive molecules. This feature makes the compound a promising candidate for further investigation in drug design and development. Additionally, the ethoxy group and the hydroxypentanoic acid backbone introduce additional layers of functionality that can be exploited for various pharmacological applications.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex biological pathways. The compound 5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid has emerged as a potential candidate in this context, particularly due to its structural similarity to known bioactive molecules. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and cancer progression.

The hydroxypentanoic acid moiety in the compound's structure is particularly interesting from a chemical perspective. This functional group is known to participate in various hydrogen bonding interactions, which can influence the compound's solubility, binding affinity, and overall bioavailability. These properties are crucial for determining the compound's efficacy as a therapeutic agent. Furthermore, the presence of multiple chiral centers in the molecule suggests that stereochemical variations could significantly impact its biological activity.

The field of drug discovery has witnessed significant advancements in the use of computational modeling and high-throughput screening techniques to identify novel bioactive compounds. The compound 5-ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid, with its complex structure, presents an excellent opportunity for such approaches. By leveraging computational tools, researchers can predict potential binding interactions between this compound and target proteins, thereby accelerating the drug discovery process.

In addition to its potential therapeutic applications, this compound may also find utility in research settings as a tool compound for studying various biological pathways. Its unique structural features make it a valuable substrate for developing probes and inhibitors that can help elucidate the mechanisms underlying diseases such as cancer and inflammation.

The synthesis of 5-Ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency and precision. Modern synthetic strategies often involve multi-step reactions that require careful optimization to ensure high yields and purity. The use of advanced techniques such as flow chemistry and automated synthesis platforms has further streamlined the process of producing complex organic molecules like this one.

The pharmacokinetic properties of a drug are critical factors that determine its clinical efficacy. The presence of the fluoren-9-ylmethoxycarbonyl group in this compound may contribute to improved metabolic stability, while the hydroxypentanoic acid moiety could influence its solubility profile. These factors are essential for designing effective formulations that ensure optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Ongoing research is focused on exploring the full potential of this compound in various therapeutic contexts. By investigating its interactions with biological targets and assessing its pharmacological effects in vitro and in vivo, scientists hope to uncover new treatment strategies for a range of diseases. The combination of experimental studies with computational modeling will be instrumental in elucidating the mechanisms by which this compound exerts its effects.

The development of novel drugs is a highly collaborative effort that involves chemists, biologists, pharmacologists, and clinicians working together to bring new therapies to patients. The compound 5-Ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid, with its intriguing structure and potential biological activity, represents an exciting example of how interdisciplinary research can lead to breakthroughs in medicine.

In conclusion, 5-Ethoxy-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-hydroxypentanoic acid (CAS No. 2171612-09) is a promising compound with significant potential in pharmaceutical research. Its complex structure and unique functional groups make it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its biological activity and pharmacokinetic properties, this compound is poised to play a valuable role in the development of novel treatments for human diseases.

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